2,3,5,6-Tetrahydroxy-1,4-dinitrocyclohexane dihydrate
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Overview
Description
2,3,5,6-Tetrahydroxy-1,4-dinitrocyclohexane dihydrate is a chemical compound with the molecular formula C6H14N2O10 . It is also known by several synonyms such as TIMTEC-BB SBB007697 and 1,4-DIDEOXY-1,4-DINITRO-NEO-INOSITOL . The IUPAC name for this compound is 3,6-dinitrocyclohexane-1,2,4,5-tetrol .
Molecular Structure Analysis
The InChI key for this compound is QGRCHCXTJJGBKG-UHFFFAOYSA-N . The InChI string is InChI=1S/C6H10N2O8/c9-3-1 (7 (13)14)4 (10)6 (12)2 (5 (3)11)8 (15)16/h1-6,9-12H . The canonical SMILES representation is C1 (C (C (C (C (C1O)O) [N+] (=O) [O-])O)O) [N+] (=O) [O-] .Physical And Chemical Properties Analysis
The molecular weight of this compound is 274.18 . The density of this compound is 1.85g/cm3 .Scientific Research Applications
Synthesis and Chemistry
The chemistry of cyclohexane derivatives, including the synthesis and study of their properties, has been a significant area of research. For instance, the synthesis of cyclohexane-1,2,3,4-tetraols through dihydroxylation and reduction processes has been demonstrated, providing a pathway to natural products with specific stereochemistry (Valente et al., 2009). Additionally, the synthesis and detonation properties of derivatives like 5-Amino-2,4,6-trinitro-1,3-dihydroxy-benzene, which bear structural resemblance, have been explored, offering insights into the design of energetic materials (Zhang et al., 2017).
Environmental Exposure and Plasticizers
Research has also delved into the environmental exposure to plasticizers, such as cyclohexane dicarboxylic acid diisononyl ester (DINCH), highlighting the significance of understanding the impact of cyclohexane derivatives on human health and the environment (Silva et al., 2013). The identification of new generation plasticizers involving cyclohexane structures, like DINCH, and their analysis through GC/MS and ESI/MS techniques, further underscore the relevance of cyclohexane derivatives in industrial applications (Dziwiński et al., 2017).
Catalysis and Chemical Reactions
In the field of catalysis, research has shown the high selectivity of bis(imino)pyridine iron catalysts for the hydrosilylation of cyclohexane derivatives, which is crucial for manufacturing processes like the production of low rolling resistance tires (Atienza et al., 2012). The study of bromination and other addition reactions of cyclohexadiene and its derivatives also provides valuable insights into the selectivity and mechanisms of chemical reactions involving cyclohexane frameworks (Han et al., 1999).
properties
IUPAC Name |
3,6-dinitrocyclohexane-1,2,4,5-tetrol;dihydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O8.2H2O/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16;;/h1-6,9-12H;2*1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPMBDKMVQVWRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)O)[N+](=O)[O-])O)O)[N+](=O)[O-].O.O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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